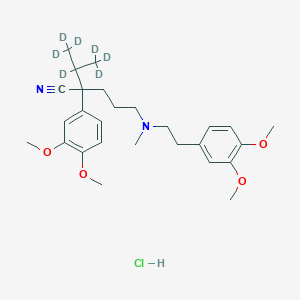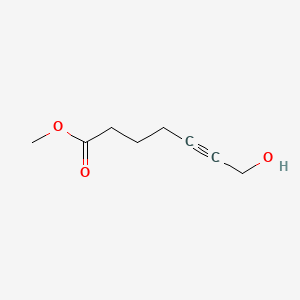![molecular formula C₁₂H₁₃N₃O₈ B1146715 (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate CAS No. 21994-89-8](/img/structure/B1146715.png)
(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidin derivatives often involves palladium-catalyzed oxidative carbonylation reactions, as demonstrated by Bacchi et al. (2002), who efficiently synthesized 5-(alkoxycarbonyl)methylene-3-oxazolines, a process that could potentially be adapted for the synthesis of our target compound (Bacchi, Costa, Gabriele, Pelizzi, & Salerno, 2002). This method highlights the utility of catalytic amounts of palladium compounds in facilitating the cyclization-alkoxycarbonylation process, potentially applicable to the synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate.
Molecular Structure Analysis
The molecular structure of related compounds, such as uracil derivatives synthesized by Yao et al. (2013), provides insights into the potential structure of our target molecule. These derivatives were analyzed using X-ray diffraction, demonstrating the importance of N–H···O hydrogen bonding in stabilizing the molecular structure, which could be a significant factor in the molecular arrangement of our compound of interest (Yao, Yi, Zhou, & Xiong, 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of pyrrolidin derivatives are complex and varied. For instance, the work by El-Abadelah et al. (2018) on oxidative C–C coupling reactions with palladium(II) highlights the potential for innovative synthetic routes and reactions involving pyrrolidin derivatives, which could be relevant for modifying or synthesizing our target compound (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).
Physical Properties Analysis
The physical properties of pyrrolidin derivatives, such as solubility, melting point, and crystalline structure, can be crucial for understanding the behavior of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate. Studies like those conducted by Gimalova et al. (2014) on the synthesis and recyclization of related compounds provide valuable data on the physical characteristics of these molecules, which may apply to our target compound (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications and behavior of our compound. Research on similar molecules, such as the study by Chernyshev et al. (2010) on the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, provides insights into the chemical transformations and stability of pyrrolidin derivatives, which could inform the handling and use of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate (Chernyshev, Chernysheva, & Starikova, 2010).
Wissenschaftliche Forschungsanwendungen
- Scientific Field: Biochemistry
-
Scientific Field: Organic Chemistry
- Application : This compound can be used to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates .
- Method of Application : A solvent-controllable protocol has been developed to produce these acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Biochemistry
-
Scientific Field: Organic Chemistry
- Application : This compound can be used to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates .
- Method of Application : A solvent-controllable protocol has been developed to produce these acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
-
Scientific Field: Medicinal Chemistry
Safety And Hazards
The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It’s recommended to refer to the MSDS for complete safety information .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O8/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19/h1-6H2,(H,13,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOINKOELUJJOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

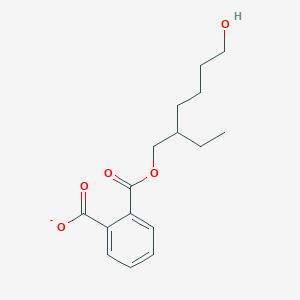
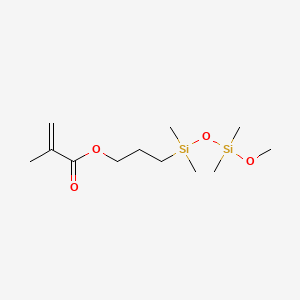
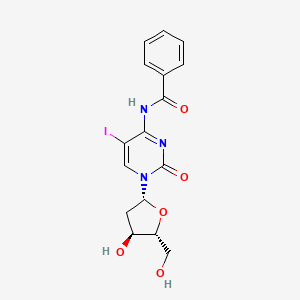

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
